6-Methyl-1-decanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

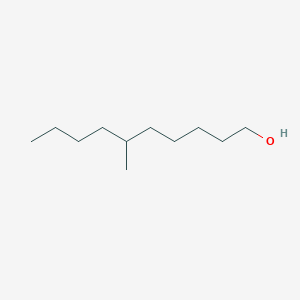

6-Methyl-1-decanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decane chain with a methyl group at the sixth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyl-1-decanol can be synthesized through several methods. One common approach involves the reduction of 6-methyl-1-decanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 1-decene followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-decene, forming 6-methyl-1-decanal, which is then hydrogenated to yield this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1-decanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-methyl-1-decanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 6-methyl-1-decanal using mild reducing agents.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

Oxidation: 6-Methyl-1-decanoic acid.

Reduction: 6-Methyl-1-decanal.

Substitution: this compound derivatives with various functional groups.

Scientific Research Applications

6-Methyl-1-decanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Methyl-1-decanol involves its interaction with biological membranes. The hydroxyl group allows it to form hydrogen bonds with membrane lipids, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its hydrophobic decane chain enables it to integrate into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

1-Decanol: Similar structure but lacks the methyl group at the sixth position.

6-Methyl-1-octanol: Shorter carbon chain but similar functional groups.

6-Methyl-1-dodecanol: Longer carbon chain with similar functional groups.

Uniqueness: 6-Methyl-1-decanol is unique due to its specific chain length and the position of the methyl group, which confer distinct physical and chemical properties. These properties make it suitable for specific applications where other similar compounds might not be as effective.

Biological Activity

6-Methyl-1-decanol, a branched-chain fatty alcohol, has garnered attention for its biological activity, particularly in antimicrobial and phytotoxic applications. This article explores the compound's biological properties, including its effects on microbial growth, potential therapeutic applications, and its mechanisms of action.

This compound is classified as a long-chain aliphatic alcohol with the molecular formula C11H24O. Its structure features a methyl group at the sixth carbon of the decanol chain, which influences its solubility and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study examining various aliphatic alcohols found that longer-chain alcohols, such as this compound, can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for this compound was determined to be effective against several pathogenic strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus cereus | 0.3 |

The compound's activity is thought to stem from its ability to disrupt microbial cell membranes, leading to increased permeability and eventual cell lysis .

Phytotoxic Effects

In addition to its antimicrobial properties, this compound has been studied for its phytotoxic effects on various plant species. It has been shown to inhibit axillary bud growth in tobacco plants when applied at certain concentrations. The mechanism involves disrupting cellular respiration by increasing membrane permeability, which leads to desiccation of leaf tissues .

Table 2: Phytotoxic Concentrations of this compound

| Plant Species | Effective Concentration (M) |

|---|---|

| Tobacco | 0.14 |

| Tomato | 0.10 |

| Lettuce | 0.12 |

The mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The hydrophobic nature of long-chain alcohols allows them to integrate into lipid bilayers, causing structural changes that increase permeability.

- Inhibition of Cellular Respiration : By altering membrane dynamics, these alcohols can inhibit critical metabolic processes such as phosphorylation in chloroplasts and mitochondria .

- Immunosuppressive Effects : Some studies suggest that aliphatic alcohols might impair immune cell function, potentially reducing phagocytic activity in monocytes exposed to these compounds .

Case Studies

Several case studies have highlighted the effectiveness of this compound in both agricultural and medical contexts:

- Agricultural Application : In a study focused on organic crop management, this compound was utilized as a topping agent to control unwanted growth in tobacco plants without harming axillary buds. This selective action makes it a candidate for organic herbicides .

- Medical Research : Investigations into the compound's potential as an antimicrobial agent have shown promising results against antibiotic-resistant strains of bacteria, indicating its potential role in developing new antimicrobial therapies .

Properties

Molecular Formula |

C11H24O |

|---|---|

Molecular Weight |

172.31 g/mol |

IUPAC Name |

6-methyldecan-1-ol |

InChI |

InChI=1S/C11H24O/c1-3-4-8-11(2)9-6-5-7-10-12/h11-12H,3-10H2,1-2H3 |

InChI Key |

ZPMNDFWZBJOEEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CCCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.